2,6-Difluoroisonicotinoyl chloride
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Overview
Description
2,6-Difluoropyridine-4-carbonyl chloride is a fluorinated pyridine derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a carbonyl chloride group at the 4 position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-4-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under specific conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes. For instance, the reaction of pyridine with chlorine followed by fluorination using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) can yield 2,6-difluoropyridine . The resulting compound can then be converted to 2,6-Difluoropyridine-4-carbonyl chloride through further chemical modifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoropyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Potassium Fluoride (KF): Used in nucleophilic substitution reactions.
Sodium Hydroxide (NaOH): Employed in deamination reactions.
Palladium Catalysts: Utilized in coupling reactions like Suzuki-Miyaura coupling.
Major Products
2,6-Difluoropyridine-4-carboxylic acid: Formed through hydrolysis of the carbonyl chloride group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Difluoropyridine-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Difluoropyridine-4-carbonyl chloride involves its ability to undergo various chemical reactions, introducing fluorine atoms into target molecules. The electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of the molecules, affecting their reactivity and interactions with biological targets . This compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the carbonyl chloride group but shares the fluorine substitution pattern.
4-Chloro-2,6-difluoropyridine: Contains a chlorine atom instead of the carbonyl chloride group.
2,6-Dichloropyridine: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
2,6-Difluoropyridine-4-carbonyl chloride is unique due to the presence of both fluorine atoms and a carbonyl chloride group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes. The fluorine atoms enhance the compound’s stability and reactivity, while the carbonyl chloride group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C6H2ClF2NO |
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Molecular Weight |
177.53 g/mol |
IUPAC Name |
2,6-difluoropyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)3-1-4(8)10-5(9)2-3/h1-2H |
InChI Key |
OPDLQUWUZMRRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C(=O)Cl |
Origin of Product |
United States |
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